(3E)-3-(furan-2-ylmethylidene)-5-methylfuran-2(3H)-one
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Overview
Description
(E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one is an organic compound belonging to the furanone family. This compound is characterized by a furan ring substituted with a methylene group at the 3-position and a methyl group at the 5-position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond. Furanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one with suitable aldehydes under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product.
Another method involves the use of microwave-assisted regioselective reactions. In this approach, the furanone derivative is reacted with various nitrogen nucleophiles such as hydrazine hydrate, hydroxylamine, anisidine, anthranilic acid, glycine, ethylglycinate, and isatin under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of (E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one can be compared with other similar compounds, such as:
3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
5-methylfuran-2(3H)-one: Lacks the furan-2-ylmethylene substituent, resulting in different chemical and biological properties.
Furan-2(3H)-one: Lacks both the methyl and furan-2-ylmethylene substituents, leading to distinct reactivity and applications.
The uniqueness of (E)-3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one lies in its specific structural features, which confer unique reactivity and biological activities compared to other similar compounds.
Properties
CAS No. |
38786-39-9 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-5-methylfuran-2-one |
InChI |
InChI=1S/C10H8O3/c1-7-5-8(10(11)13-7)6-9-3-2-4-12-9/h2-6H,1H3/b8-6+ |
InChI Key |
XCVQQBHDOYUYDL-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C/C(=C\C2=CC=CO2)/C(=O)O1 |
Canonical SMILES |
CC1=CC(=CC2=CC=CO2)C(=O)O1 |
Origin of Product |
United States |
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